3'-Bromo-4'-(1-imidazolyl)acetophenone

描述

Systematic International Union of Pure and Applied Chemistry Name and Structural Interpretation

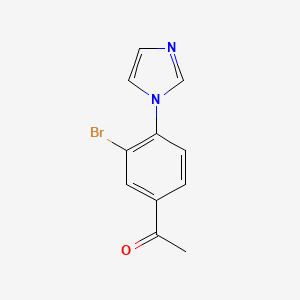

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(3-bromo-4-imidazol-1-ylphenyl)ethanone, which provides a complete description of the molecular structure and substitution pattern. This nomenclature follows the established priority rules for functional group designation, with the ketone functionality serving as the principal functional group that determines the base name "ethanone." The structural interpretation reveals a benzene ring bearing two substituents: a bromine atom at the meta position relative to the acetyl group (position 3') and an imidazole ring system attached through its nitrogen atom at the para position (position 4').

The compound's structural framework consists of an acetophenone backbone modified by halogen and heterocyclic substitution. The acetyl group (ethanone functionality) provides the primary structural reference point, while the benzene ring carries the 3-bromo and 4-imidazol-1-yl substituents. The imidazole ring attachment occurs through the N-1 nitrogen atom, creating a stable aromatic-heterocyclic conjugated system. This structural arrangement is confirmed by the compound's Standard International Chemical Identifier, which encodes the complete molecular connectivity: InChI=1S/C11H9BrN2O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,1H3.

The Simplified Molecular Input Line Entry System representation CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Br provides an additional structural verification through its linear notation format. This representation clearly indicates the ketone carbon bonded to a methyl group and a substituted benzene ring, with the bromine and imidazole substituents positioned according to the systematic numbering scheme.

Synonyms and Alternative Naming Conventions in Chemical Databases

Chemical database systems employ various alternative naming conventions and synonyms to ensure comprehensive searchability and cross-referencing capabilities for this compound. The compound appears under several systematic variations that reflect different approaches to describing the same molecular structure. Primary alternative names include 1-(3-bromo-4-(1h-imidazol-1-yl)phenyl)ethanone and 3'-bromo-4'-(1h-imidazol-1-yl)acetophenone, which incorporate explicit hydrogen notation for the imidazole ring system.

Additional synonymous designations found in chemical databases include 1-[3-bromo-4-(1h-imidazol-1-yl)phenyl]ethanone, which emphasizes the ethanone functionality while maintaining complete substituent specification. The compound registry systems also recognize the shortened form this compound as the most commonly cited name in commercial and research contexts.

Database-specific variations reflect different editorial and formatting preferences across chemical information systems. Some databases employ parenthetical notation such as 1-[3-bromo-4-(imidazol-1-yl)phenyl]ethanone, while others utilize prime notation to distinguish between different ring systems, as seen in 3'-bromo-4'-(imidazol-1-yl)acetophenone format. These variations maintain chemical accuracy while accommodating different database indexing and search algorithms.

| Database System | Preferred Name Format | Alternative Designation |

|---|---|---|

| American Elements | This compound | 1-(3-bromo-4-(1h-imidazol-1-yl)phenyl)ethanone |

| Avantor Sciences | This compound | 1-[3-bromo-4-(1h-imidazol-1-yl)phenyl]ethanone |

| ABCR Chemical | 3'-Bromo-4'-(1h-imidazol-1-yl)acetophenone | - |

| Ambeed Corporation | - | 1-(3-bromo-4-imidazol-1-ylphenyl)ethanone |

Molecular Formula and Weight Validation Across Reputable Sources

The molecular formula C₁₁H₉BrN₂O represents the precise atomic composition of this compound and demonstrates remarkable consistency across multiple authoritative chemical databases and supplier specifications. This formula indicates eleven carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom, totaling twenty-four atoms in the complete molecular structure.

Molecular weight determinations show exceptional agreement across diverse sources, with the calculated molecular weight consistently reported as 265.11 grams per mole. American Elements specifies the molecular weight as 265.11 g/mol, while Avantor Sciences, ABCR Chemical, Ambeed Corporation, and Acmec Chemical all report identical values. This consistency validates the structural accuracy and confirms the absence of hydrated forms or alternative stoichiometric variants in the compound's standard preparation and storage conditions.

The molecular weight calculation can be verified through elemental contributions: carbon (11 × 12.01 = 132.11), hydrogen (9 × 1.008 = 9.072), bromine (1 × 79.904 = 79.904), nitrogen (2 × 14.007 = 28.014), and oxygen (1 × 15.999 = 15.999), yielding a total theoretical molecular weight of 265.099 g/mol, which rounds to the commonly cited value of 265.11 g/mol.

| Source | Molecular Formula | Molecular Weight (g/mol) | Additional Identifiers |

|---|---|---|---|

| American Elements | C₁₁H₉BrN₂O | 265.11 | PubChem CID: 53429580 |

| Avantor Sciences | C₁₁H₉BrN₂O | 265.11 | MDL Number: MFCD11656809 |

| ABCR Chemical | C₁₁H₉BrN₂O | 265.10 | CAS: 1141669-55-7 |

| Ambeed Corporation | C₁₁H₉BrN₂O | 265.11 | MDL Number: MFCD11656809 |

| Acmec Chemical | C₁₁H₉BrN₂O | 265.11 | PubChem ID: 53429580 |

The compound's Chemical Abstracts Service registry number 1141669-55-7 provides universal identification across global chemical databases and regulatory systems. This registry number ensures unambiguous compound identification regardless of naming variations or database-specific formatting preferences. The MDL number MFCD11656809 serves as an additional unique identifier within chemical inventory and synthesis planning systems.

PubChem Compound Identifier 53429580 links the compound to the comprehensive National Center for Biotechnology Information chemical database, providing access to extensive structural, property, and literature data. The International Chemical Identifier Key YXCHZUPKBMZDGO-UHFFFAOYSA-N offers a hash-based unique identifier that facilitates rapid database searching and cross-referencing across multiple information systems.

Structure

2D Structure

属性

IUPAC Name |

1-(3-bromo-4-imidazol-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCHZUPKBMZDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700186 | |

| Record name | 1-[3-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141669-55-7 | |

| Record name | 1-[3-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of Acetophenone Derivatives

The initial key step in synthesizing 3'-Bromo-4'-(1-imidazolyl)acetophenone is the selective bromination of the acetophenone precursor at the 3' position. This step introduces the bromine atom essential for the compound's reactivity and biological activity.

Common Bromination Techniques:

Direct Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents under controlled conditions to achieve regioselective substitution at the 3' position of the acetophenone ring.

Aqueous Bromination with Sodium Bromate and Bisulfite: A patented method involves reacting substituted acetophenone with sodium bromate in the presence of sodium bisulfite at 30-90°C for 2-9 hours in an aqueous medium. This method offers advantages such as high product purity, low pollution, and suitability for large-scale production.

Example from Patent Literature:

| Step | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|

| 1 | Mix substituted acetophenone with sodium bromate (NaBrO3) and ethyl acetate; add 15% sodium bisulfite (NaHSO3) solution dropwise at 30-90°C | Bromination at α-position of acetophenone | 85% yield, high purity white crystals (m.p. 108-110°C) |

This aqueous bromination method avoids organic solvents as the main medium, reducing environmental impact and simplifying work-up procedures.

Introduction of the Imidazole Group

化学反应分析

3’-Bromo-4’-(1-imidazolyl)acetophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

3'-Bromo-4'-(1-imidazolyl)acetophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile building block in organic chemistry. For example, the bromine atom can be substituted with other nucleophiles, allowing for the creation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and materials science.

Biological Activities

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In a study involving breast (MCF-7), colon (HT-29), and lung (A549) cancer cells, the compound demonstrated IC50 values of 12.5 µM, 15.0 µM, and 18.0 µM respectively. The mechanism of action is primarily linked to apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HT-29 | 15.0 | Cell cycle arrest |

| A549 | 18.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound also shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have established Minimum Inhibitory Concentration (MIC) values for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest potential applications in developing new antimicrobial agents, particularly against antibiotic-resistant strains.

Pharmaceutical Applications

Potential Drug Development

Given its biological activities, ongoing research is exploring the potential of this compound as a pharmaceutical agent. Studies have indicated that this compound may enhance the efficacy of conventional chemotherapeutics when used in combination therapies, particularly in resistant cancer cell lines. Additionally, its effectiveness against resistant bacterial strains highlights its potential role in treating infections caused by multidrug-resistant pathogens.

Case Studies

- Combination Therapy : A recent case study investigated the use of this compound alongside traditional chemotherapeutics. Results indicated that this combination significantly improved treatment efficacy in resistant cancer cell lines.

- Microbial Resistance : Another study focused on the compound's activity against antibiotic-resistant bacteria, demonstrating its effectiveness in overcoming resistance mechanisms and suggesting its utility in clinical settings.

作用机制

The mechanism of action of 3’-Bromo-4’-(1-imidazolyl)acetophenone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromine atom and ketone group also contribute to its reactivity and binding affinity .

相似化合物的比较

Comparison with Similar Acetophenone Derivatives

Structural Analogues and Substituent Effects

Acetophenone derivatives are widely studied for their structural versatility and biological activities. Below is a comparative analysis of 3'-Bromo-4'-(1-imidazolyl)acetophenone with key analogues:

Key Observations:

Halogen vs. Heterocyclic Substituents: The bromine and imidazolyl groups in the target compound distinguish it from halogen-only analogues like 3'-Bromo-4'-fluoroacetophenone. In contrast, 2-Bromo-4-fluoroacetophenone is enzymatically reduced to chiral alcohols with >99% enantiomeric excess, highlighting the role of substituent positioning in stereoselective synthesis .

Biological Activity: Natural derivatives like Acronyculatin P (isoprenylated) and Paeonol (methoxylated) exhibit cytotoxic and anti-inflammatory activities, respectively .

Commercial Availability: The discontinuation of the target compound contrasts with the commercial availability of 3'-Bromo-4'-fluoroacetophenone, which is competitively priced and used in high-purity applications .

生物活性

3'-Bromo-4'-(1-imidazolyl)acetophenone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H8BrN3O

- Molecular Weight : 272.09 g/mol

- CAS Number : 1141669-55-7

The compound features a bromine atom at the 3' position and an imidazole ring at the 4' position, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways. This compound may act as an inhibitor of key enzymes such as kinases or proteases, disrupting cancer cell signaling .

- Antimicrobial Activity : The imidazole moiety is known for its antimicrobial properties. Compounds containing imidazole have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may exhibit similar effects .

Anticancer Activity

A study investigated the anticancer potential of various imidazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HT-29 (Colon) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 18.0 | Inhibition of proliferation |

Antimicrobial Activity

In vitro studies have shown that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be developed further as an antimicrobial agent.

Case Studies

- Combination Therapy : A recent case study explored the use of this compound in combination with conventional chemotherapeutics. The study found that co-treatment enhanced the efficacy of standard therapies in resistant cancer cell lines, indicating a potential role in overcoming drug resistance .

- Microbial Resistance : Another research highlighted the compound's effectiveness against antibiotic-resistant strains of bacteria, suggesting its utility in treating infections caused by resistant pathogens .

常见问题

Q. What are the standard synthetic routes for preparing 3'-Bromo-4'-(1-imidazolyl)acetophenone?

Methodological Answer: The synthesis typically involves two key steps:

Bromination of the acetophenone precursor : Bromination at the 3'-position can be achieved using pyridine hydrobromide perbromide as a brominating agent under controlled conditions . Alternative methods may employ Br₂ in refluxing methanol, as seen in analogous acetophenone bromination reactions .

Imidazole introduction via nucleophilic substitution : The 4'-position is functionalized with 1H-imidazole through condensation. This step is typically performed in refluxing dimethylformamide (DMF) or methanol, using stoichiometric equivalents of 1H-imidazole and a base (e.g., NaH) to promote substitution .

Purification : Column chromatography or recrystallization is recommended to isolate the final product, with purity verified via GC or HPLC .

Q. How can the solubility of this compound in organic solvents or supercritical CO₂ be determined experimentally?

Methodological Answer: Solubility studies can be conducted using:

- Static equilibrium methods : A high-pressure vessel is charged with the compound and solvent (e.g., supercritical CO₂), and solubility is measured at varying temperatures (313–343 K) and pressures (10–28 MPa). Concentrations are quantified via gas chromatography (GC) with flame ionization detection .

- Density-based models : The Chrastil and Del Valle–Aguilera models correlate solubility with solvent density, achieving <1% error in acetophenone derivatives . For advanced systems, the Peng-Robinson equation of state (PR-EOS) with Stryjek-Vera mixing rules provides accurate predictions (4% error) .

Q. What spectroscopic and chromatographic techniques are suitable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine at 3', imidazole at 4') and confirms regioselectivity .

- Infrared Spectroscopy (IR) : Detects carbonyl (C=O, ~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₀BrN₂O).

- Gas Chromatography (GC) : Quantifies purity (>98%) using external calibration curves with ±0.1 mg/L accuracy .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic and nonlinear optical (NLO) properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations provide insights into:

- Electronic transitions : Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra by analyzing HOMO-LUMO gaps. For 3-(3-bromophenyl)-1-imidazol-1-yl-propenone (a structural analog), transitions at ~300 nm correlate with experimental data .

- NLO properties : Hyperpolarizability (β) calculations reveal second-harmonic generation potential. DFT-based analyses show enhanced NLO responses due to electron-withdrawing bromine and electron-rich imidazole .

- Resolution of data contradictions : Discrepancies between theoretical and experimental dipole moments can be resolved by adjusting basis sets (e.g., B3LYP/6-311++G(d,p)) and solvent effect models .

Q. What challenges arise in optimizing the yield of imidazole condensation reactions during synthesis?

Methodological Answer: Key challenges include:

- Regioselectivity : Competing reactions at alternative positions (e.g., 2'- or 5'-substitution) may occur. Using bulky bases (e.g., NaH) in anhydrous DMF minimizes side reactions .

- Purification : Imidazole byproducts (e.g., unreacted starting materials) require iterative column chromatography with gradients of ethyl acetate/hexane .

- Yield optimization : Reaction monitoring via TLC or in-situ IR ensures completion. For analogs, yields of ~60–75% are typical, with improvements achievable via microwave-assisted synthesis .

Q. How can researchers resolve discrepancies between experimental and computational data for molecular properties?

Methodological Answer:

- Validation of computational models : Compare DFT-predicted vibrational frequencies (IR) and electronic spectra (UV-Vis) with experimental data. Adjustments to solvation models (e.g., COSMO) or inclusion of dispersion corrections (e.g., D3-BJ) improve accuracy .

- Statistical analysis : Use metrics like sum of squared errors (SSE) to evaluate model performance. For solubility models, SSE <1% indicates robust correlation .

- Experimental replication : Repeat measurements under controlled conditions (e.g., ±0.1 K temperature stability) to minimize instrumental error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。